[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate
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Overview
Description
The compound [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[1931110,1403,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:
Formation of the core structure: This involves cyclization reactions to create the tetracyclic framework.
Functional group modifications: Introduction of chloro, hydroxy, and methoxy groups through substitution reactions.
Final assembly: Coupling reactions to attach the side chains, including the amino acid derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions for industrial-scale production.
Purification processes: Employing techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
DNA/RNA interactions: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- [(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate
- This compound
Uniqueness
This compound is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions. Its complex structure allows for a wide range of applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C53H75ClN8O13S |
---|---|
Molecular Weight |
1099.7 g/mol |
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate |
InChI |
InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11-,30-13-/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1 |
InChI Key |
VPFJBLCYMSCFKX-QGIKLSNQSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
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